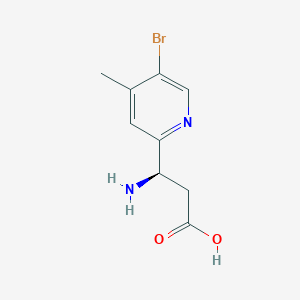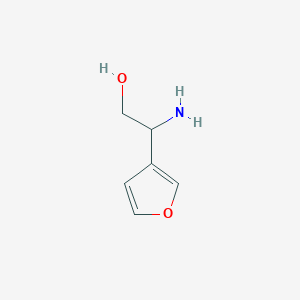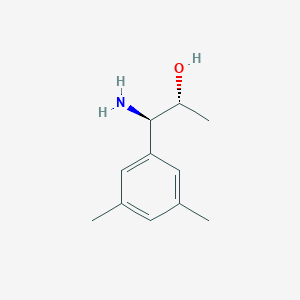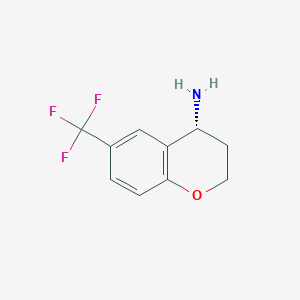
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a series of reactions including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-(5-chloro-4-methylpyridin-2-YL)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
(3R)-3-Amino-3-(5-fluoro-4-methylpyridin-2-YL)propanoic acid: Contains a fluorine atom instead of bromine.
(3R)-3-Amino-3-(5-iodo-4-methylpyridin-2-YL)propanoic acid: Iodine atom replaces the bromine.
Uniqueness
The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid imparts unique chemical properties such as higher reactivity in substitution reactions and distinct biological interactions compared to its chloro, fluoro, and iodo analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |
Clé InChI |
GWJDQAWJSPKMIJ-SSDOTTSWSA-N |
SMILES isomérique |
CC1=CC(=NC=C1Br)[C@@H](CC(=O)O)N |
SMILES canonique |
CC1=CC(=NC=C1Br)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-([(Methylthio)carbonyl]amino)-1-adamantyl)aceticacid](/img/structure/B13050108.png)




![5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13050138.png)

![(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050149.png)






